molecular formula C22H30N2O6 B1428236 8-(Benzyloxycarbonyl)-1-(Tert-Butoxycarbonyl)-1,8-Diazaspiro[4.5]Decane-2-Carboxylic Acid CAS No. 1250996-12-3

8-(Benzyloxycarbonyl)-1-(Tert-Butoxycarbonyl)-1,8-Diazaspiro[4.5]Decane-2-Carboxylic Acid

Cat. No.: B1428236
CAS No.: 1250996-12-3
M. Wt: 418.5 g/mol
InChI Key: CJOVDQKEBQIFRK-UHFFFAOYSA-N
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Description

This compound is a spirocyclic diamine derivative featuring dual carbamate protecting groups: a benzyloxycarbonyl (Z) group at the 8-position and a tert-butoxycarbonyl (Boc) group at the 1-position, with a carboxylic acid substituent at the 2-position. Its molecular weight is 418.49 g/mol, and it is primarily utilized as a synthetic intermediate in pharmaceutical chemistry for selective amine protection and deprotection strategies . The compound’s CAS number is 1250996-12-3, and it is typically stored under dry, cool conditions (2–8°C) to ensure stability .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-8-phenylmethoxycarbonyl-1,8-diazaspiro[4.5]decane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O6/c1-21(2,3)30-20(28)24-17(18(25)26)9-10-22(24)11-13-23(14-12-22)19(27)29-15-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOVDQKEBQIFRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC12CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(Benzyloxycarbonyl)-1-(Tert-Butoxycarbonyl)-1,8-Diazaspiro[4.5]Decane-2-Carboxylic Acid (CAS No. 1250996-12-3) is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and cancer research.

Chemical Structure and Properties

The compound features a diazaspiro framework, which contributes to its stability and biological activity. The presence of benzyloxycarbonyl and tert-butoxycarbonyl protecting groups enhances its solubility and reactivity in various biological contexts.

Property Value
Molecular FormulaC18H28N2O4
Molecular Weight344.43 g/mol
CAS Number1250996-12-3
StructureChemical Structure

Neuropharmacological Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties. Research indicates that compounds with similar diazaspiro structures can modulate neurotransmitter systems, potentially impacting conditions such as Alzheimer's disease and other neurodegenerative disorders.

  • Mechanism of Action :
    • The compound may influence neurotransmitter release and receptor activity, particularly affecting dopamine and serotonin pathways.
    • It has been hypothesized that the spiro structure facilitates interaction with specific receptors, enhancing its pharmacological profile.
  • Case Studies :
    • A study involving analogs of diazaspiro compounds demonstrated significant reductions in amyloid-beta levels, a hallmark of Alzheimer's pathology, suggesting potential therapeutic applications for cognitive disorders.

Anticancer Activity

Research into the anticancer properties of this compound is ongoing. Initial findings indicate that it may inhibit tumor growth through various mechanisms:

  • Inhibition of Cell Proliferation :
    • In vitro assays have shown that the compound can reduce proliferation rates in several cancer cell lines.
    • The mechanism may involve the induction of apoptosis or cell cycle arrest.
  • Synergistic Effects :
    • When used in combination with established chemotherapeutics, this compound has demonstrated enhanced efficacy, suggesting potential for use in combination therapies.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is crucial for its development as a therapeutic agent:

  • Absorption : The presence of protective groups likely enhances oral bioavailability.
  • Distribution : Studies indicate good tissue distribution, particularly in neural tissues.
  • Metabolism : Initial metabolism studies suggest stability in liver microsomes, indicating potential for prolonged action in vivo.

Toxicity Studies

Safety assessments are vital for clinical applications:

  • Toxicity studies have shown low acute toxicity profiles in animal models.
  • Long-term studies are needed to assess chronic exposure effects.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry, particularly for its potential anticancer properties. Research indicates that derivatives of diazaspiro compounds can inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that the incorporation of specific substituents can enhance the anticancer activity of related compounds by targeting key cellular pathways involved in tumor growth and survival.

Case Study Example :
A study examining similar diazaspiro compounds reported significant reductions in tumor growth in preclinical models, suggesting that modifications to the spiro structure can lead to improved biological activity against cancer cells .

Organic Synthesis

8-(Benzyloxycarbonyl)-1-(Tert-Butoxycarbonyl)-1,8-Diazaspiro[4.5]Decane-2-Carboxylic Acid serves as a versatile building block in organic synthesis. It facilitates various reactions such as:

  • Coupling Reactions : Enabling the formation of complex molecules.
  • Acyloxy and Amination Reactions : Allowing for the introduction of functional groups that can be further manipulated for desired properties.

The unique bicyclic structure aids in creating diverse derivatives with tailored functionalities for specific applications .

Materials Science

In materials science, this compound is explored for its potential use in synthesizing polymers with enhanced mechanical properties. The incorporation of diazaspiro structures into polymer matrices has been shown to improve thermal stability and mechanical strength compared to traditional polymers.

Application Example :
Recent studies focused on integrating this compound into polymer composites have reported improvements in performance characteristics, making them suitable for advanced material applications .

Data Table: Comparative Analysis of Applications

Application AreaKey FeaturesResearch Findings
Medicinal ChemistryAnticancer activitySignificant tumor growth inhibition observed
Organic SynthesisVersatile building blockFacilitates coupling and acylation reactions
Materials ScienceEnhanced mechanical propertiesImproved thermal stability in polymer composites

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to analogs based on substituents, molecular weight, and applications:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features/Applications References
Target Compound : 8-(Benzyloxycarbonyl)-1-(tert-Butoxycarbonyl)-1,8-Diazaspiro[4.5]Decane-2-Carboxylic Acid Boc (1), Z (8), carboxylic acid (2) 418.49 Dual protection for orthogonal deprotection; intermediate in drug synthesis
8-(tert-Butoxycarbonyl)-1,8-Diazaspiro[4.5]Decane-2-Carboxylic Acid Boc (8), carboxylic acid (2) 284.35 Single Boc protection; simpler structure for straightforward applications
8-Benzyl 1-tert-Butyl 2-(Aminomethyl)-1,8-Diazaspiro[4.5]Decane-1,8-Dicarboxylate Boc (1), Z (8), aminomethyl (2) 403.52 Aminomethyl group enhances reactivity for conjugation or further functionalization
8-(tert-Butoxycarbonyl)-1-Oxa-8-Azaspiro[4.5]Decane-2-Carboxylic Acid Boc (8), oxa ring (replaces one N), carboxylic acid (2) 285.34 Oxa substitution alters electronic properties; potential for improved solubility
1-Oxo-2,8-Diazaspiro[4.5]Decane-4-Carboxylic Acid (tert-Butyl Ester) Boc (8), ketone (1), carboxylic acid (4) 298.39 Ketone group introduces polarity; used in peptidomimetic designs

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 8-(Benzyloxycarbonyl)-1-(Tert-Butoxycarbonyl)-1,8-Diazaspiro[4.5]Decane-2-Carboxylic Acid, and how can intermediates be characterized?

  • Methodology : Multi-step synthesis involving condensation of spirocyclic precursors with benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups. For example, spiro[4.5]decane scaffolds can be synthesized via cyclization reactions using 2-oxa-spiro[3.4]octane-1,3-dione derivatives as starting materials. Key intermediates should be characterized via melting point analysis , elemental analysis (CHNS) , IR spectroscopy (to confirm carbonyl and amine groups), and UV-Vis spectroscopy (to monitor conjugation effects) .

Q. How do the Boc and Cbz protecting groups influence the compound’s reactivity in subsequent functionalization?

  • Methodology : Boc groups (tert-butoxycarbonyl) are acid-labile, while Cbz (benzyloxycarbonyl) groups are removed via catalytic hydrogenation. Test stability under acidic (e.g., TFA) or reductive (H₂/Pd-C) conditions. Monitor deprotection efficiency using HPLC or TLC with visualization reagents (ninhydrin for free amines). Use NMR spectroscopy (¹H/¹³C) to confirm intact spirocyclic structure post-deprotection .

Q. What analytical techniques are essential for validating the purity and structural integrity of this compound?

  • Methodology :

  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.
  • ¹H/¹³C NMR for stereochemical assignment, particularly spirocyclic ring conformation.
  • X-ray crystallography to resolve ambiguities in spatial arrangement (if crystalline).
  • HPLC-PDA (photodiode array) for purity assessment (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorbance) for this compound?

  • Methodology :

  • Variable Temperature (VT) NMR to assess dynamic conformational changes (e.g., ring puckering in spirocycles).
  • 2D NMR (COSY, NOESY) to differentiate diastereotopic protons or overlapping signals.
  • DFT computational modeling to predict vibrational frequencies (IR) and compare with experimental data.
  • Cross-validate with X-ray structures if available .

Q. What experimental conditions destabilize the spirocyclic framework, and how can stability be quantified?

  • Methodology :

  • Perform accelerated stability studies under varied pH (1–13), temperature (25–80°C), and solvent polarity (DMSO vs. water).
  • Monitor degradation via LC-MS to identify byproducts (e.g., ring-opening products).
  • Use kinetic modeling (Arrhenius equation) to predict shelf life .

Q. How does the compound’s solubility profile impact purification strategies?

  • Methodology :

  • Determine solubility in solvents (e.g., DCM, THF, MeOH) via cloud point titration .
  • Optimize flash chromatography (silica gel, gradient elution) or recrystallization (using ethyl acetate/hexane).
  • For hydrophobic derivatives, employ RP-HPLC with C18 columns and acetonitrile/water gradients .

Q. What computational tools are suitable for predicting the compound’s reactivity in catalytic systems?

  • Methodology :

  • Density Functional Theory (DFT) to model transition states in reactions (e.g., amide bond formation).
  • Molecular Dynamics (MD) simulations to study spirocyclic ring flexibility under solvation.
  • Docking studies to explore interactions with biological targets (e.g., enzymes) .

Q. How can researchers validate contradictory bioactivity data across studies?

  • Methodology :

  • Replicate assays under standardized conditions (e.g., ATP levels, cell viability protocols).
  • Use isothermal titration calorimetry (ITC) to measure binding affinity directly.
  • Perform meta-analysis of published data to identify confounding variables (e.g., impurity profiles, solvent effects) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(Benzyloxycarbonyl)-1-(Tert-Butoxycarbonyl)-1,8-Diazaspiro[4.5]Decane-2-Carboxylic Acid
Reactant of Route 2
8-(Benzyloxycarbonyl)-1-(Tert-Butoxycarbonyl)-1,8-Diazaspiro[4.5]Decane-2-Carboxylic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.